molecular formula C19H29N3O3 B7920162 (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920162
M. Wt: 347.5 g/mol
InChI Key: CWEZWKAJFYIAEM-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral organic compound featuring a pyrrolidine core substituted with an ethyl-amino-linked (S)-2-amino-3-methyl-butyryl group and a benzyl ester moiety. Its molecular formula is C₁₉H₂₇N₃O₃, with a molecular weight of 347.44 g/mol.

Properties

IUPAC Name

benzyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-4-22(18(23)17(20)14(2)3)16-10-11-21(12-16)19(24)25-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,20H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEZWKAJFYIAEM-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in biological applications. Its structure includes a pyrrolidine ring, an amino acid derivative, and a benzyl ester group, which collectively influence its biological activity. This article reviews the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H29N3O3C_{19}H_{29}N_{3}O_{3} and a molecular weight of 327.46 g/mol. The structural features include:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Amino acid derivative : Derived from (S)-2-amino-3-methyl-butyric acid.
  • Benzyl ester functionality : Enhances lipophilicity and may influence biological interactions.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound exhibit various biological activities, including:

  • Neuroprotective effects : Due to structural similarities with neurotransmitter precursors, this compound may modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
  • Anticonvulsant properties : Related compounds have shown promise in reducing seizure activity, indicating that this compound might also exhibit anticonvulsant effects.

Neuroprotective Effects

Research has indicated that compounds with similar structures can protect neuronal cells from damage. For instance, studies have demonstrated that analogs of this compound can:

  • Upregulate neurotrophic factors.
  • Decrease oxidative stress markers in neuronal cultures.

A study assessing the neuroprotective properties of a related pyrrolidine derivative reported significant reductions in neuronal apoptosis under oxidative stress conditions .

Anticonvulsant Activity

In vitro assays have revealed that certain derivatives of this compound possess anticonvulsant activity. For example:

  • Case Study : A compound structurally related to this compound was tested in a mouse model of epilepsy. The results showed a marked reduction in seizure frequency and intensity compared to control groups .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundPyrrolidine ring, Benzyl esterPotential neuroprotective effectsComplex structure
N-(Benzyloxycarbonyl)-(S)-2-amino-3-methylbutyric acidAmino acid derivativePossible therapeutic effectsNo ester functionality
4-(6-amino-3,5-dicyano-pyridin-1(2H)-yl) derivativesDiverse substitutionsAnticonvulsant propertiesVarying pharmacophores

Scientific Research Applications

The biological activity of (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is linked to its structural similarity to naturally occurring amino acids. Compounds with similar structures often demonstrate various pharmacological effects:

  • Antioxidant Properties : Exhibits protective effects against oxidative stress.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
  • Neuroprotective Effects : May influence neurotransmitter systems, offering potential protective effects against neurodegenerative diseases.

Pharmaceutical Development

The unique structural features of this compound make it a candidate for drug design. It can serve as a scaffold for developing new therapeutic agents targeting various diseases.

Biochemical Research

In biochemical studies, this compound can be utilized to investigate enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to explore enzyme kinetics and inhibition mechanisms.

Nutraceuticals

There is potential for this compound in dietary supplements aimed at enhancing antioxidant defenses or cognitive functions due to its biological activity profile.

Case Studies

  • Antioxidant Activity Study :
    A study evaluated the antioxidant properties of various pyrrolidine derivatives. This compound showed significant free radical scavenging activity compared to simpler amino acids.
  • Neuroprotective Effects :
    Research on neuroprotective compounds indicated that derivatives similar to this compound could enhance cognitive function in animal models of Alzheimer's disease.

Comparison with Similar Compounds

Structural Analog: [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

This compound (CAS 1401666-94-1) shares a nearly identical substituent arrangement but replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) and a carbamic acid benzyl ester instead of a carboxylic acid benzyl ester. Key differences include:

Property Target Compound Piperidine Analog
Molecular Formula C₁₉H₂₇N₃O₃ C₂₀H₃₁N₃O₃
Molecular Weight 347.44 g/mol 361.48 g/mol
Core Structure Pyrrolidine Piperidine
Ester Type Carboxylic acid benzyl ester Carbamic acid benzyl ester
Flexibility Less flexible (5-membered ring) More flexible (6-membered ring)

However, the carbamate group (-NHCOO-) is more hydrolytically stable than the carboxylic acid ester (-COO-), which could extend the analog’s half-life in vivo .

Functional Analog: 1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

ACBC (C₅H₉¹¹CNO₂) is a tumor-imaging agent with a cyclobutane backbone instead of pyrrolidine/piperidine. Key comparisons:

Property Target Compound ACBC
Application Probable pharmaceutical intermediate Tumor-seeking radiopharmaceutical
Pharmacokinetics Unknown Rapid blood clearance (max tissue conc. in 30 min)
Excretion Not reported 3.6% excreted in 2 hours
Toxicity Not reported Non-toxic in animal models

ACBC’s compact cyclobutane structure enables rapid tissue uptake, but the target compound’s amino acid side chain and benzyl ester may offer superior tissue targeting or metabolic stability .

Surfactant Compound: BAC-C12

Property Target Compound BAC-C12
CMC (Spectrofluorometry) Not applicable 8.3 mM
Primary Use Pharmaceutical research Surfactant/disinfectant

BAC-C12’s low CMC (~8 mM) reflects strong self-assembly capacity, but the target compound’s biological activity likely depends on receptor interactions rather than micelle formation .

Research Findings and Implications

  • Metabolic Fate : Unlike ACBC, the benzyl ester in the target compound could undergo hydrolysis in vivo to release a carboxylic acid, acting as a prodrug.
  • Toxicity Profile: No data exist for the target compound, but ACBC’s safety profile suggests amino acid derivatives may have low toxicity .

Preparation Methods

Pyrrolidine Core Synthesis and Functionalization

The pyrrolidine ring serves as the structural backbone of this compound. Industrial methods often employ ring-closing metathesis or cyclization of γ-amino alcohols to construct the five-membered heterocycle . A patented approach involves reacting a protected γ-hydroxy amine with a carbonyl compound under acidic conditions to form the pyrrolidine skeleton . For the target molecule, the 3-position must be functionalized with an ethyl-amino group before further modifications.

Key reaction conditions :

  • Solvent : Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE)

  • Catalyst : Lewis acids (e.g., BF₃·OEt₂) for cyclization

  • Temperature : 50–70°C for 6–12 hours

After cyclization, the 3-position is alkylated via reductive amination using ethylamine and sodium triacetoxyborohydride (STAB) to introduce the ethyl-amino group. This step achieves >90% yield when conducted in dichloromethane at 0–5°C .

Incorporation of (S)-2-Amino-3-methyl-butyryl Moiety

The (S)-2-amino-3-methyl-butyryl group, derived from L-valine, is coupled to the ethyl-amino group via amide bond formation . The Steglich esterification method is preferred for this step, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Optimized protocol :

  • Activate L-valine’s carboxyl group with DCC in anhydrous dichloromethane.

  • Add DMAP to catalyze nucleophilic attack by the ethyl-amino group on the pyrrolidine.

  • Stir at room temperature for 24 hours under nitrogen atmosphere.

Critical considerations :

  • Protection strategy : The amino group of L-valine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions .

  • Stereochemical integrity : Mild reaction conditions (pH 7–8, 25°C) prevent racemization of the (S)-configured centers .

Benzyl Esterification at the Pyrrolidine 1-Position

The carboxylic acid at the pyrrolidine 1-position is esterified with benzyl alcohol. Industrial-scale synthesis employs continuous flow reactors for this step to enhance efficiency.

Procedure :

  • Dissolve pyrrolidine-1-carboxylic acid in benzyl alcohol.

  • Add DCC and DMAP under reflux (80°C) for 8 hours.

  • Purify via fractional distillation to isolate the benzyl ester.

Yield optimization :

  • Solvent-free conditions increase reaction concentration, improving yields to 85–90%.

  • Catalyst load : 1.2 equivalents of DMAP relative to DCC ensures complete activation .

Deprotection and Final Purification

The Boc-protected amino group is removed using trifluoroacetic acid (TFA) in dichloromethane . Subsequent purification involves:

  • Crystallization : From toluene/n-heptane mixtures to achieve >99% purity .

  • Chromatography : Reserved for laboratory-scale batches using silica gel and ethyl acetate/hexane gradients .

Industrial vs. Laboratory-Scale Methodologies

Parameter Industrial Scale Laboratory Scale
Reactor Type Continuous flow reactorsRound-bottom flasks
Purification Crystallization Column chromatography
Yield 78–82% 65–70%
Key Advantage High throughput, cost-effectiveFlexibility in small batches

Challenges and Mitigation Strategies

  • Racemization :

    • Cause : High temperatures or acidic/basic conditions during amide coupling.

    • Solution : Use Boc protection and maintain neutral pH .

  • Byproduct Formation :

    • Cause : Over-reduction during reductive amination.

    • Solution : Employ milder reducing agents like TBLAH instead of LAH .

  • Scalability Issues :

    • Cause : Exothermic reactions in batch reactors.

    • Solution : Adopt continuous flow systems for heat dissipation.

Recent Advances in Synthesis

  • Enzymatic coupling : Lipases have been explored for stereoselective amide bond formation, reducing reliance on chemical catalysts .

  • Photocatalysis : Visible-light-mediated reactions show promise in accelerating cyclization steps while maintaining chirality .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodology : The compound can be synthesized via multi-step reactions involving amino acid derivatives and carbamate protections. For example, analogous compounds are synthesized using N-Boc-protected amino acids (e.g., N-Boc-L-homophenylalanine) as starting materials, followed by coupling reactions with activated esters or hydrazides, and final deprotection steps . Key intermediates like benzyl esters and pyrrolidine derivatives are often purified via column chromatography and characterized by NMR and mass spectrometry .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of analytical techniques:

  • HPLC/LC-MS : To assess purity and detect impurities, especially epimers that may co-elute under standard chromatographic conditions .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., benzyl ester, pyrrolidine ring) .
  • Melting Point and Optical Rotation : To verify consistency with literature values for chiral centers .

Q. What safety precautions are critical during handling?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester or carbamate groups .
  • Emergency Protocols : In case of exposure, rinse affected areas with water and seek medical attention immediately. Provide SDS to healthcare providers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for stereochemically sensitive intermediates?

  • Methodology :

  • Temperature Control : Maintain low temperatures (−20°C to 0°C) during coupling reactions to minimize racemization .
  • Catalyst Screening : Test chiral catalysts (e.g., HOBt/DCC for amide bonds) to enhance enantiomeric excess .
  • In Situ Monitoring : Use FTIR or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions in chromatographic data caused by epimeric impurities?

  • Methodology :

  • Chromatographic Optimization : Adjust mobile phase pH or use chiral columns (e.g., Chiralpak AD-H) to separate co-eluting epimers .
  • Advanced Spectroscopic Analysis : Employ 2D NMR (e.g., NOESY) or X-ray crystallography to confirm stereochemical assignments .

Q. What strategies are effective for evaluating the compound’s biological activity in enzyme inhibition assays?

  • Methodology :

  • Enzyme Kinetics : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition constants (Ki) for proteases or other target enzymes .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrrolidine or benzyl ester groups to identify critical pharmacophores .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 9–12), and oxidative (H₂O₂) conditions, followed by HPLC analysis to identify degradation products .
  • Solvent Compatibility Testing : Evaluate solubility and stability in DMSO, ethanol, and aqueous buffers using UV-Vis spectroscopy .

Methodological Notes

  • Stereochemical Integrity : Always verify chiral centers using polarimetry or chiral HPLC, as minor deviations can drastically alter biological activity .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) meticulously, as moisture-sensitive intermediates (e.g., carbamates) may lead to variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.